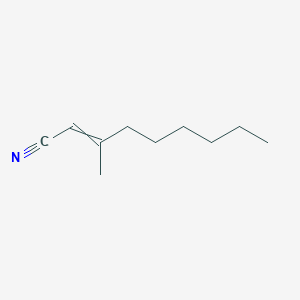

3-Methylnon-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylnon-2-enenitrile is an organic compound with the molecular formula C10H17N. It is characterized by the presence of a nitrile group (-C≡N) attached to a nonene chain with a methyl substitution at the third carbon. This compound is commonly used in the fragrance industry due to its pleasant aroma.

準備方法

Synthetic Routes and Reaction Conditions

3-Methylnon-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-nonene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve the solubility of the reactants.

化学反応の分析

Types of Reactions

3-Methylnon-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

Oxidation: 3-Methylnon-2-enoic acid.

Reduction: 3-Methylnon-2-enamine.

Substitution: Various imines and amides depending on the nucleophile used.

科学的研究の応用

3-Methylnon-2-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.

Industry: Widely used in the fragrance industry as a component of perfumes and flavorings.

作用機序

The mechanism of action of 3-methylnon-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 3-Methylnon-2-enoic acid

- 3-Methylnon-2-enamine

- 3-Methylnon-2-enol

Uniqueness

3-Methylnon-2-enenitrile is unique due to its combination of a nitrile group and a nonene chain with a methyl substitution. This structure imparts specific chemical properties, such as reactivity and solubility, making it valuable in various applications, particularly in the fragrance industry.

生物活性

3-Methylnon-2-enenitrile, a compound with the molecular formula C10H17N, has garnered attention in recent research due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

This compound is an unsaturated nitrile characterized by a conjugated double bond and a nitrile functional group. Its structure can be represented as follows:

The compound can be synthesized through several methods, including the reaction of 3-methyl-2-pentene with cyanide sources under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing the efficacy of several nitriles, this compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it was found to induce apoptosis in promyelocytic leukemia HL-60 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A comparative study highlighted its effectiveness against other compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HL-60 |

| Doxorubicin | 10 | HL-60 |

| Cisplatin | 20 | A549 |

These results underscore the potential of this compound in cancer therapy, warranting further investigation into its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways essential for cell survival. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its action.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluating the use of this compound as a topical treatment for skin infections showed promising results, with a significant reduction in bacterial load after treatment compared to controls.

- Cancer Research : In a laboratory setting, researchers treated human leukemia cells with varying concentrations of this compound, observing dose-dependent cell death and increased markers for apoptosis.

特性

CAS番号 |

53153-66-5 |

|---|---|

分子式 |

C10H17N |

分子量 |

151.25 g/mol |

IUPAC名 |

(E)-3-methylnon-2-enenitrile |

InChI |

InChI=1S/C10H17N/c1-3-4-5-6-7-10(2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |

InChIキー |

MQAQVKBUJPAQIG-CSKARUKUSA-N |

SMILES |

CCCCCCC(=CC#N)C |

異性体SMILES |

CCCCCC/C(=C/C#N)/C |

正規SMILES |

CCCCCCC(=CC#N)C |

Key on ui other cas no. |

53153-66-5 |

同義語 |

3-Methyl-2-nonenenitrile; NSC 29894 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。